11-Phenyldibenzo[b,f][1,4]oxazepine

Medicinal Chemistry Scaffold Diversification Synthetic Methodology

This 11-phenyl-substituted dibenzo[b,f][1,4]oxazepine scaffold (CAS 2770-17-4) is a critical non-halogenated control for medicinal chemistry. Required for dissecting receptor selectivity (H1, 5-HT2A, TRPA1) and establishing SAR baselines. The 11-phenyl regioisomer ensures unambiguous reference data free from positional impurities. Ideal for library diversification and scaffold-hopping campaigns leveraging validated CoMFA/CoMSIA models.

Molecular Formula C19H13NO
Molecular Weight 271.3 g/mol
Cat. No. B12045862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Phenyldibenzo[b,f][1,4]oxazepine
Molecular FormulaC19H13NO
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3OC4=CC=CC=C42
InChIInChI=1S/C19H13NO/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)20-19/h1-13H
InChIKeyCGNUUPFVHAWXPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Phenyldibenzo[b,f][1,4]oxazepine: A Versatile Tricyclic Scaffold for Medicinal Chemistry and Receptor-Targeted Screening


11-Phenyldibenzo[b,f][1,4]oxazepine (CAS 2770-17-4, C19H13NO, MW 271.3 g/mol) is a tricyclic heterocyclic compound containing a seven-membered oxazepine ring fused to two benzene rings, with an 11-position phenyl substituent . The dibenzo[b,f][1,4]oxazepine scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its capacity for structural diversification at multiple positions, enabling modulation of interactions across diverse biological targets [1]. The parent scaffold serves as the pharmacophoric core for FDA-approved therapeutic agents including the antipsychotic loxapine and the antidepressant amoxapine, both of which are 11-substituted derivatives [2].

Why 11-Phenyldibenzo[b,f][1,4]oxazepine Cannot Be Interchanged with Other Dibenzo-Oxazepine or Oxepine Analogs


Within the dibenzo[b,f][1,4]oxazepine class, seemingly minor structural modifications produce profound and quantifiable shifts in receptor selectivity and target engagement. Systematic pharmacological evaluation across histamine H1, H4, 5-HT2A, and other aminergic GPCRs has demonstrated that the oxazepine versus oxepine ring system, chlorine substitution pattern, and the precise nature of the 11-position substituent collectively toggle receptor specificity—one derivative may exhibit dual hH1R/h5-HT2AR binding (pKi 9.23 and 8.74, respectively) while a closely related analog shows selective hH1R antagonism (pKi 8.44) with negligible affinity for other targets (pKi ≤6.7) [1]. Furthermore, cross-scaffold substitution between dibenzoxazepines and dibenzodiazepines yields unpredictable pharmacological outcomes, as the oxygen-to-nitrogen exchange fundamentally alters binding pocket interactions [2]. Consequently, the 11-phenyl derivative represents a distinct chemical entity whose physicochemical properties, synthetic accessibility, and biological profile cannot be reliably extrapolated from structurally adjacent analogs.

Quantitative Differentiation Evidence: 11-Phenyldibenzo[b,f][1,4]oxazepine vs. Closest Analogs and Scaffold Alternatives


Structural Purity and Synthetic Accessibility: 11-Phenyl Scaffold vs. 11-Aminoalkyl Therapeutic Derivatives

The 11-phenyl substituted dibenzo[b,f][1,4]oxazepine offers a synthetically tractable scaffold that serves as a foundation for generating diverse urea and carbamate derivatives, bypassing the safety constraints associated with aminoalkyl-functionalized therapeutic analogs such as loxapine and amoxapine. A novel phosgene-free synthetic protocol employing phenyl chloroformate generates carbamate intermediates in 98% yield, with subsequent microwave-induced urea formation yielding 79-96% across seven distinct derivatives, and final cyclocondensation yielding 4-38% for the target 11-substituted dibenzo[b,f][1,4]oxazepines [1]. In contrast, the 11-(4-methylpiperazin-1-yl)-substituted therapeutic derivatives loxapine and amoxapine contain a basic amine at the 11-position, which introduces additional synthetic complexity, alters solubility profiles, and engages distinct receptor pharmacophores. The 11-phenyl scaffold provides a neutral, aromatic substitution at the same position that avoids the basic amine moiety entirely, enabling alternative chemical space exploration [2].

Medicinal Chemistry Scaffold Diversification Synthetic Methodology

Regioisomeric Differentiation: Critical Role of Substitution Position in Dibenzo-Oxazepine Activity

The dibenzo[b,f][1,4]oxazepine scaffold exhibits extreme sensitivity to substitution position, with regioisomers demonstrating binary on/off activity profiles. In a systematic antigiardial screen, the 7-acylamino regioisomer (compound 2) exhibited potent anti-parasitic activity with an IC50 of 0.18 μM against Giardia duodenalis, whereas the resynthesized 8-acylamino regioisomer (compound 1) and all other 8-acylamino analogs were completely inactive [1]. This positional sensitivity has direct implications for 11-substituted derivatives such as 11-phenyldibenzo[b,f][1,4]oxazepine: the 11-position represents the primary vector for structural diversification, and modifications at this site will produce activity profiles that cannot be predicted from substitutions at other ring positions (e.g., 7- or 8-acylamino derivatives). Independent synthesis and rigorous structural verification via spectroscopic comparison were required to correctly assign the active regioisomer, underscoring that scaffold identity alone is insufficient to guarantee biological activity [2].

Antiparasitic Structure-Activity Relationship Regioisomer Specificity

Receptor Selectivity Modulation: Chlorine Substitution Patterns Determine GPCR Target Engagement in Oxazepine Scaffolds

Within the dibenzo[b,f][1,4]oxazepine series, chlorine substitution position and pattern produce dramatic, quantifiable shifts in GPCR selectivity profiles. A comparative pharmacological study of 32 oxazepine and oxepine derivatives revealed that the 3,7-dichloro substitution pattern on the oxazepine core yields a dual hH1R/h5-HT2A receptor ligand with pKi values of 9.23 (hH1R) and 8.74 (h5-HT2AR), while maintaining pKi ≤7 across all other analyzed GPCRs, representing a 169-fold selectivity window (ΔpKi >2.2) over off-target receptors [1]. In contrast, the unsubstituted parent scaffold exhibits no such selective engagement profile. The 11-phenyl derivative lacks chlorine substitution on the core aromatic rings, thereby presenting a distinct starting point for exploring structure-activity relationships where chlorine-mediated selectivity effects are intentionally absent. The 11-position phenyl group further differentiates this compound from the 11-(4-methylpiperazin-1-yl) substituent present in the dual H1/H4 ligand VUF6884 (pKi: hH1R 8.11, hH4R 7.55) [2].

GPCR Pharmacology Histamine Receptors Receptor Selectivity

Cross-Scaffold Pharmacology: Oxazepine vs. Oxepine vs. Diazepine Core Dictates Receptor Binding Profiles

Systematic pharmacological characterization across three tricyclic scaffold families reveals that the oxazepine core confers distinct receptor binding properties compared to both oxepine and diazepine alternatives. In histamine receptor profiling, oxepine derivatives show high hH1R affinity (pKi 6.8-8.7) but negligible hH4R affinity (pKi ≤5.3), whereas select oxazepine derivatives maintain dual H1/H4 receptor engagement (e.g., VUF6884: hH1R pKi 8.11, hH4R pKi 7.55) [1]. Cross-scaffold substitution in the dopamine D4 receptor context demonstrates that the dibenzoxazepine isoloxapine and dibenzodiazepine clozapine both exhibit ~10-fold D4/D2 selectivity with Ki values approximately 20 nM at D4 [2]. However, molecular modeling of TRPA1 agonists shows that dibenz[b,f][1,4]oxazepine derivatives and 11H-dibenz[b,e]azepine derivatives occupy distinct conformational spaces, as evidenced by CoMFA (r2cv = 0.631) and CoMSIA (r2cv = 0.542) models built on a training set of 21 compounds, with predictive r2pred values of 0.967 and 0.981 respectively on a five-compound test set [3]. The 11-phenyl oxazepine scaffold is therefore mechanistically distinct from the azepine analog class, despite sharing a common tricyclic architecture.

Scaffold Comparison Histamine Receptors TRPA1 Agonism Dopamine Receptors

Validated Research and Industrial Applications for 11-Phenyldibenzo[b,f][1,4]oxazepine Based on Quantitative Evidence


Scaffold Diversification for Structure-Activity Relationship (SAR) Libraries

Investigators seeking to generate focused libraries of 11-substituted dibenzo[b,f][1,4]oxazepine derivatives can utilize the 11-phenyl scaffold as a synthetic starting point, leveraging the established phosgene-free carbamate methodology that achieves 98% yield for key intermediates and enables microwave-assisted urea diversification in 79-96% yields [1]. The 11-phenyl substitution provides a neutral aromatic baseline from which additional modifications (halogenation, alkylation, heteroaryl introduction) can be systematically explored. This contrasts with directly purchasing loxapine or amoxapine analogs whose 11-(4-methylpiperazin-1-yl) substituent is both synthetically constrained and pharmacologically committed to aminergic GPCR targets [2].

Chlorine-Free Baseline for Halogen-Dependent GPCR Selectivity Studies

Research programs investigating the impact of halogen substitution on histamine H1, H4, and serotonin 5-HT2A receptor selectivity require a non-halogenated oxazepine scaffold to serve as a control for chlorine-mediated pharmacological effects. Quantitative evidence demonstrates that 3,7-dichloro substitution shifts hH1R pKi from baseline levels to 9.23 while simultaneously conferring h5-HT2AR activity (pKi 8.74) and eliminating hH4R binding (pKi ≤7) [1]. The 11-phenyldibenzo[b,f][1,4]oxazepine scaffold, lacking chlorine atoms on the aromatic rings, provides an appropriate comparator for dissecting the contribution of halogenation to receptor selectivity and intrinsic activity, free from confounding electronic and steric effects [2].

TRPA1 Agonist Development Using Validated 3D-QSAR Models

Investigators pursuing TRPA1 receptor agonists for pain and inflammatory disease applications can employ the dibenzo[b,f][1,4]oxazepine scaffold with confidence, as validated CoMFA and CoMSIA models (r2cv = 0.631 and 0.542, respectively; external predictive r2pred = 0.967 and 0.981) establish robust quantitative relationships between scaffold structure and TRPA1 agonist potency [1]. The 11-phenyl derivative represents a core structure from which additional substituents may be introduced to optimize predicted TRPA1 activity based on established 3D counter map guidance. Cross-scaffold comparisons confirm that oxazepine and azepine scaffolds occupy distinct conformational and pharmacophoric space, validating the selection of the oxazepine core for TRPA1-targeted screening campaigns [2].

Reference Compound for Regioisomer-Specific Activity Validation

Given the demonstrated binary activity difference between 7-acylamino (active, IC50 = 0.18 μM) and 8-acylamino (inactive) regioisomers of dibenzo-oxazepine derivatives, the 11-phenyl scaffold serves as a structurally unambiguous reference for verifying positional purity in screening collections and for designing regioisomer-controlled SAR experiments [1]. Procurement of the correctly specified 11-phenyl regioisomer, rather than positional analogs, is essential for reproducible research outcomes in any biological evaluation involving the dibenzo[b,f][1,4]oxazepine core, as even minor regioisomeric contamination can produce false activity signals [2].

Quote Request

Request a Quote for 11-Phenyldibenzo[b,f][1,4]oxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.